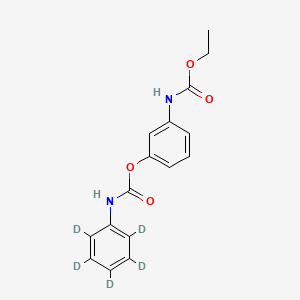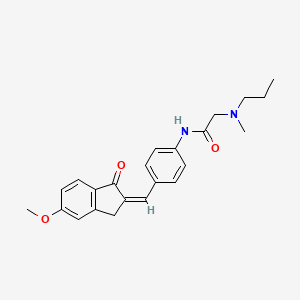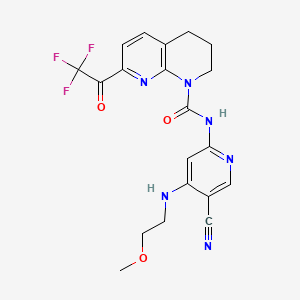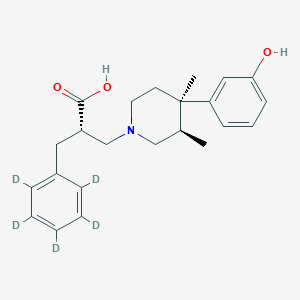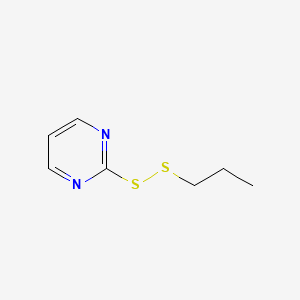
Antifungal agent 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 37 is a promising compound in the field of antifungal therapy. It has shown significant efficacy against a variety of fungal pathogens, including those resistant to conventional antifungal drugs. This compound is particularly noted for its broad-spectrum activity and potential to combat drug-resistant strains.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 37 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the production rate while minimizing impurities.
化学反応の分析
Types of Reactions: Antifungal Agent 37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups in this compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in modified analogs with altered functional groups.
科学的研究の応用
Antifungal Agent 37 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives with enhanced activity.
Biology: Investigated for its effects on fungal cell biology, including cell wall integrity and membrane permeability.
Medicine: Explored as a potential treatment for fungal infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various settings.
作用機序
The mechanism of action of Antifungal Agent 37 involves multiple pathways:
Cell Wall Disruption: The compound interferes with the synthesis of key components of the fungal cell wall, leading to structural instability and cell lysis.
Membrane Permeabilization: It increases the permeability of the fungal cell membrane, causing leakage of essential cellular contents.
Oxidative Stress Induction: this compound induces oxidative stress within fungal cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
類似化合物との比較
Azoles: Inhibit ergosterol synthesis, a key component of the fungal cell membrane.
Polyenes: Bind to ergosterol, disrupting the cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, affecting cell wall integrity.
Uniqueness of Antifungal Agent 37: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some other antifungal agents, it targets multiple pathways within the fungal cell, reducing the likelihood of resistance development.
特性
分子式 |
C7H10N2S2 |
|---|---|
分子量 |
186.3 g/mol |
IUPAC名 |
2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S2/c1-2-6-10-11-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChIキー |
AKRNPRSONYURMZ-UHFFFAOYSA-N |
正規SMILES |
CCCSSC1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


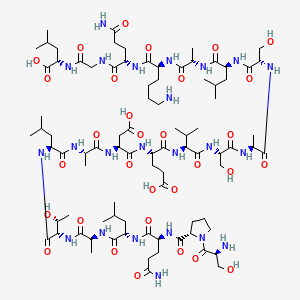
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

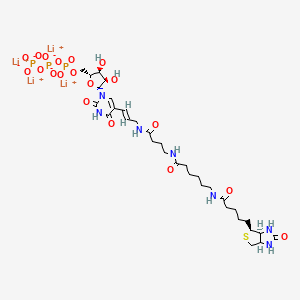
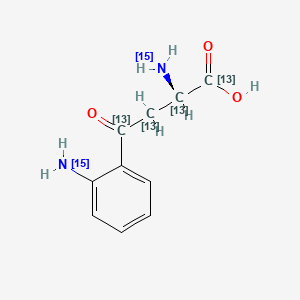
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

